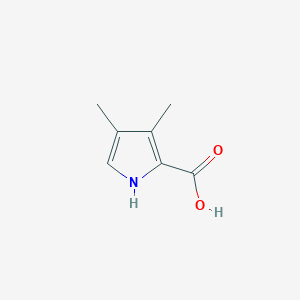

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-8-6(5(4)2)7(9)10/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOJTKFLLYADNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343072 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89776-55-6 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid chemical properties

An In-depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical properties, synthetic methodologies, reactivity profiles, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of a Substituted Pyrrole Core

This compound (DMCA) is a substituted pyrrole derivative featuring a carboxylic acid group at the C2 position and methyl groups at the C3 and C4 positions. This specific substitution pattern makes it a structurally significant and versatile intermediate in organic synthesis. The pyrrole ring is a fundamental scaffold found in numerous natural products and pharmacologically active compounds, including heme, chlorophyll, and various alkaloids.[1][2] The presence and positioning of the methyl and carboxylic acid groups on the DMCA core profoundly influence its electronic properties, reactivity, and steric interactions, making it a valuable precursor for creating complex molecular architectures with tailored biological activities.[1][3]

Its utility spans from the synthesis of porphyrin building blocks to the development of novel therapeutic agents, where derivatives have shown promise as antimicrobial and antifungal agents.[4][5][6] This guide delves into the essential chemical data and experimental logic required to effectively utilize DMCA in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its application in synthesis. These data points are critical for reaction monitoring, purification, and structural confirmation.

Core Chemical Properties

The fundamental properties of DMCA are summarized below. This data is essential for stoichiometric calculations, solvent selection, and safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 89776-55-6 | ChemicalBook[8] |

| Molecular Formula | C₇H₉NO₂ | PubChem[7] |

| Molecular Weight | 139.15 g/mol | PubChem[7] |

| Appearance | Red to grey powder (typical) | Chem-Impex[9] |

| Melting Point | 134-141 ºC (for related 3,5-dimethyl isomer) | Chem-Impex[9] |

| Storage | Store at 0-8°C, protect from light | Frontier Specialty Chemicals[5] |

Note: Experimental data for the exact 3,4-dimethyl isomer's melting point is not widely published; the value for the closely related 3,5-dimethyl isomer is provided for context.

Spectroscopic Signature

Spectroscopic analysis provides unequivocal structural confirmation. Below are the expected and reported spectral characteristics for DMCA and its close derivatives.

-

Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern. For the parent acid, a prominent peak for the molecular ion [M]+ or [M+H]+ is expected.

-

-

¹H-NMR (Expected, based on derivatives):

-

N-H Proton: A broad singlet typically appearing far downfield (~9.0-11.0 ppm), subject to solvent and concentration.[6]

-

C5-H Proton: A singlet expected around 6.7 ppm.[6]

-

Methyl Protons (C3-CH₃, C4-CH₃): Two distinct singlets expected in the range of 2.0-2.5 ppm.[6]

-

COOH Proton: A very broad singlet, often not observed or far downfield (>10 ppm).

-

-

¹³C-NMR (Expected, based on derivatives):

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.

Synthesis and Purification

The synthesis of DMCA is not commonly detailed as a direct procedure but is often inferred from the preparation of its ester or amide derivatives. A prevalent and logical strategy involves the synthesis of a corresponding ester, followed by hydrolysis.

Recommended Synthetic Workflow: Ester Hydrolysis

The hydrolysis of ethyl or methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a robust and high-yielding method for obtaining the target carboxylic acid. These esters serve as stable, easily purified precursors.

Caption: General workflow for the synthesis of DMCA via ester hydrolysis.

Detailed Experimental Protocol (Exemplary)

Causality: This protocol is designed for efficiency and purity. The use of a strong base ensures complete saponification of the stable ester. Acidification precipitates the less water-soluble carboxylic acid, leaving inorganic salts behind. Washing with cold water removes residual acid and salts without significant product loss.

-

Saponification: Dissolve Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Add potassium hydroxide (2.0-3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting ester is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is approximately 3-4. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold water to remove inorganic salts. Dry the purified product under vacuum to yield this compound.

Trustworthiness: This self-validating protocol uses pH changes to drive the reaction and isolation. The final product's purity can be readily confirmed by measuring its melting point and acquiring NMR spectra, which should be free of signals corresponding to the starting ester (e.g., the ethyl group's quartet and triplet).

Chemical Reactivity

The reactivity of DMCA is dictated by two primary sites: the carboxylic acid group and the pyrrole ring itself. The methyl groups at C3 and C4 provide steric hindrance and electron-donating effects, influencing regioselectivity.

Reactions at the Carboxylic Acid Group

The -COOH group undergoes standard transformations, providing access to a wide array of derivatives.

-

Amide Formation: This is one of the most critical reactions for drug development. Coupling the carboxylic acid with various amines (using standard coupling agents like HATU or EDC/HOBt) or converting it to an acyl chloride followed by reaction with an amine yields diverse carboxamides.[4][6] These derivatives have been explored for their potent antimicrobial and antifungal properties.[6]

-

Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) can convert the acid back to its corresponding ester, which can be useful for purification or as a protecting group.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-hydroxymethyl-3,4-dimethyl-1H-pyrrole) using strong reducing agents like LiAlH₄.

Reactions at the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system prone to electrophilic substitution.

-

Electrophilic Substitution: The most reactive position on the unsubstituted DMCA ring is C5. Reactions like Vilsmeier-Haack formylation (POCl₃, DMF) would be expected to introduce a formyl group at the C5 position.[3] Halogenation (e.g., with NBS or NCS) would also preferentially occur at C5.

-

N-Functionalization: The pyrrole nitrogen can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated or acylated, though reactions at the ring carbons are often competitive.

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

DMCA is not merely a synthetic curiosity; it is a validated precursor for molecules with significant biological and material applications.

-

Pharmaceutical Development: The pyrrole carboxamide skeleton is a privileged structure in medicinal chemistry due to its ability to act as both a hydrogen-bond donor and acceptor.[6]

-

Antifungal/Antibacterial Agents: A primary application is in the synthesis of novel carboxamide and carbohydrazide analogues.[4][6] Studies have shown that derivatives of DMCA exhibit potent activity against pathogens like Aspergillus fumigatus and can act as broad-spectrum antibacterial agents.[6]

-

Antiproliferative Agents: The broader class of pyrrole-2-carboxylic acid derivatives is crucial in the metabolic cycle of cancer cells, making them targets for developing new anticancer therapies.[11]

-

General Drug Scaffolding: The pyrrole core is present in many FDA-approved drugs, highlighting its importance as a bioisostere and structural motif in drug design.[3][12]

-

-

Materials Science: Pyrrole derivatives, including DMCA, are foundational units for conducting polymers. The methyl substitutions can be used to control the steric and electronic properties of the resulting polymers, influencing their mechanical and electrochemical performance for applications in bioelectronics and soft robotics.[13]

-

Porphyrin and Heme Synthesis: Substituted pyrroles are the fundamental building blocks for constructing the complex macrocyclic structures of porphyrins. DMCA's specific substitution pattern makes it a valuable precursor in the total synthesis of heme analogues and other related macrocycles.[5]

Safety and Handling

Proper handling of DMCA is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

-

GHS Hazard Classification:

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from light and sources of ignition.[5]

-

References

-

Bhosale, J. D., et al. (2017). Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. Molecules. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Mosslemin, M. H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Chemistry: An Indian Journal.

-

Chem-Impex. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

- Bhosale, J. D., et al. (2025).

-

Melling, L. M., et al. (2015). Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers. ResearchGate. Available at: [Link]

-

Strakova, I., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Facile synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-caboxamides... Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

-

CiteDrive. (n.d.). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. citedrive.com [citedrive.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 89776-55-6 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scitechnol.com [scitechnol.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid CAS number

An In-Depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carboxylic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. Its purpose is to provide an in-depth understanding of its chemical properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Compound Identification and Properties

This compound, identified by the CAS Number 89776-55-6 , is a substituted pyrrole derivative.[1][2] The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically significant molecules, including heme and chlorophyll.[3] The specific substitution pattern of this compound—two methyl groups at the 3 and 4 positions and a carboxylic acid at the 2 position—makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[4][5]

Molecular Structure

The structural arrangement of this compound is foundational to its chemical reactivity and utility.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound, which are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 89776-55-6 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [6] |

| Molecular Weight | 139.15 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Appearance | Data not consistently available; related compounds are powders. | |

| Storage Temperature | Room temperature, protect from light. | [7] |

Synthesis Pathways and Rationale

The synthesis of this compound is not trivial and typically involves multi-step processes. A common strategy involves the construction of the pyrrole ring followed by functional group manipulation. One plausible and efficient route begins with a Diels-Alder reaction to form a bicyclic intermediate, which is then converted to the aromatic pyrrole core. This method provides good regiochemical control, which is often a challenge in pyrrole synthesis.

Caption: Conceptual synthesis pathway for this compound.

This synthetic logic is advantageous because it builds the core substituted ring system early and introduces the carboxylic acid functionality in a later, more controlled step. An alternative approach could involve the Knorr pyrrole synthesis or related multicomponent reactions, which assemble the ring from acyclic precursors.[4]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate. The carboxylic acid group is readily converted into other functionalities such as esters, amides, and hydrazides, while the pyrrole ring itself can participate in various chemical transformations.[8]

-

Antimicrobial and Antifungal Agents: The compound is a key precursor for synthesizing novel 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazides.[9][10] These derivatives have been investigated for their potential as antifungal and antimicrobial agents, with some showing potent activity against pathogens like Aspergillus fumigatus.[10] The rationale is that the pyrrole carboxamide scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets.[10]

-

Anti-inflammatory Drug Discovery: N-substituted pyrrole derivatives have been designed and synthesized as potential anti-inflammatory agents, specifically as inhibitors of cyclooxygenase (COX) enzymes.[11] The core pyrrole structure serves as a scaffold to which various substituents can be attached to optimize binding affinity and selectivity for COX-2 over COX-1, a critical factor in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Research: Substituted pyrrole-2-carboxylic acids are precursors to molecules with antiproliferative activity.[12] The metabolic cycle of L-proline, which involves a related pyrrole carboxylic acid intermediate, is crucial for cancer cell survival, making enzymes in this pathway attractive targets for new therapeutic agents.[12]

-

Porphyrin and Materials Science: The ethyl ester of this acid, ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, is used as a building block for synthesizing porphyrins and related macrocycles.[7] These complex structures are vital in areas ranging from photodynamic therapy to materials science.

Key Experimental Protocol: Synthesis of a Carboxamide Derivative

This protocol details a representative, self-validating procedure for converting this compound into a biologically relevant carboxamide derivative, a common step in early-stage drug discovery. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 3,4-Dimethyl-N-phenyl-1H-pyrrole-2-carboxamide from the parent carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent (HATU). DMF is chosen for its high polarity, which effectively dissolves the reactants and reagents.

-

-

Amine Addition: To the solution, add aniline (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

-

Rationale: DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A slight excess of the amine ensures the complete consumption of the limiting carboxylic acid.

-

-

Activation and Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction may become slightly warm. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-intermediate, which is then readily attacked by the nucleophilic amine (aniline) to form the stable amide bond.

-

-

Work-up and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (3x), water (1x), and brine (1x).

-

Rationale: The aqueous washes are essential for removing the DMF solvent and unreacted reagents. The NaHCO₃ wash neutralizes any remaining acidic species, while the brine wash helps to break any emulsions and remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Drying removes all traces of water, which could interfere with subsequent characterization. Evaporation removes the volatile ethyl acetate, leaving the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure carboxamide.

-

Rationale: Chromatography is necessary to separate the desired product from unreacted starting materials, byproducts of the coupling reaction, and other impurities, ensuring high purity for subsequent biological testing.

-

Workflow Visualization

Caption: Experimental workflow for amide coupling reaction.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6]

-

Hazard Statements:

-

Precautionary Measures:

Professionals handling this compound must consult the full Safety Data Sheet (SDS) provided by the supplier before use and employ standard laboratory safety practices.[2]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure and versatile reactivity provide a reliable starting point for the synthesis of complex molecular architectures with significant biological potential. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage this valuable compound in their work.

References

-

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate . Frontier Specialty Chemicals. [Link]

-

Facile synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-caboxamides... . ResearchGate. [Link]

-

This compound | C7H9NO2 | CID 587210 . PubChem. [Link]

-

Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 592724 . PubChem. [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids . MDPI. [Link]

-

SAFETY DATA SHEET . Fisher Scientific. [Link]

-

An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications . Current Indian Science. [Link]

-

Synthesis of 3,4-dimethyl-1 H -pyrrole. (I) 2,3-dimethyl-1,3-... . ResearchGate. [Link]

-

Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents . PubMed Central. [Link]

-

Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties . MDPI. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery . SciTechnol. [Link]

-

3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C7H9NO2 | CID 2776468 . PubChem. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . PubMed Central. [Link]

-

An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications . CiteDrive. [Link]

Sources

- 1. This compound | 89776-55-6 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scitechnol.com [scitechnol.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. citedrive.com [citedrive.com]

- 6. This compound | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its fundamental physicochemical properties, including its molecular weight of 139.15 g/mol . A detailed, field-proven synthetic protocol is presented, starting from readily available precursors via the Knorr pyrrole synthesis, followed by hydrolysis and selective decarboxylation. The guide further provides a thorough characterization of the molecule, including an analysis of its mass spectrometry data and a predictive interpretation of its 1H NMR, 13C NMR, and IR spectra based on analogous structures. Finally, the critical role of the pyrrole scaffold in drug development is explored, with a focus on its application as a building block for potent therapeutic agents, including kinase inhibitors for oncology.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1] The inherent electronic properties of the pyrrole nucleus, coupled with its ability to be readily functionalized, make it an attractive starting point for the design of novel therapeutic agents. This compound, in particular, offers a unique substitution pattern that can be exploited to fine-tune the steric and electronic properties of drug candidates, influencing their binding affinity and pharmacokinetic profiles. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this versatile building block in their drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 139.15 g/mol | [4] |

| Molecular Formula | C₇H₉NO₂ | [4] |

| CAS Number | 89776-55-6 | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC1=C(C(=O)O)NC=C1C | [4] |

| InChI Key | IEOJTKFLLYADNV-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the well-established Knorr pyrrole synthesis to construct the core pyrrole ring system, followed by functional group manipulations. This approach offers a reliable and scalable route to the target molecule.

Synthetic Strategy Overview

The overall synthetic strategy involves three key transformations:

-

Knorr Pyrrole Synthesis: Condensation of ethyl acetoacetate with itself in the presence of a reducing agent to form diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

-

Hydrolysis: Saponification of the diethyl ester to the corresponding dicarboxylic acid.

-

Selective Decarboxylation: Removal of one of the carboxylic acid groups to yield the desired this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

This procedure is adapted from the classic Knorr pyrrole synthesis.[5]

-

Materials: Ethyl acetoacetate, glacial acetic acid, sodium nitrite, zinc dust, water, ethanol.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.

-

Cool the solution to 5-10 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Gradually add zinc dust in portions, controlling the exothermic reaction to maintain a gentle reflux.

-

After the addition of zinc is complete, heat the mixture to reflux for 1 hour.

-

Pour the hot reaction mixture into a large volume of cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

-

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid

This step involves the complete hydrolysis of the diester.[6]

-

Materials: Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, potassium hydroxide, water, ethanol, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in a mixture of ethanol and water.

-

Add a solution of potassium hydroxide (excess) in water.

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid.

-

Step 3: Synthesis of this compound

This final step is a selective decarboxylation, which is known to occur preferentially at the α-position of pyrroles.[7]

-

Materials: 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid.

-

Procedure:

-

Place the 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid in a suitable flask for distillation.

-

Heat the solid under vacuum. The decarboxylation will occur, and the product can be purified by sublimation or distillation under reduced pressure to yield this compound.

-

Spectroscopic Characterization

Mass Spectrometry

The mass spectrum of this compound is available on PubChem.[1]

-

Expected Molecular Ion (M+): m/z = 139.0633

-

Key Fragmentation Patterns:

-

Loss of COOH (m/z = 94) corresponding to the 3,4-dimethylpyrrole fragment.

-

Loss of H₂O from the molecular ion (m/z = 121).

-

1H NMR Spectroscopy (Predicted)

The predicted 1H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following signals:

-

~12.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its chemical shift can be concentration-dependent.

-

~11.0 ppm (broad singlet, 1H): Pyrrole N-H proton. This proton is also exchangeable with D₂O.

-

~6.5-7.0 ppm (singlet, 1H): C5-H proton of the pyrrole ring.

-

~2.2 ppm (singlet, 3H): C4-Methyl protons.

-

~2.0 ppm (singlet, 3H): C3-Methyl protons.

13C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum would show seven distinct signals:

-

~165-170 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~125-130 ppm: C2 carbon of the pyrrole ring (attached to the carboxylic acid).

-

~120-125 ppm: C5 carbon of the pyrrole ring.

-

~115-120 ppm: C3 and C4 carbons of the pyrrole ring (attached to the methyl groups).

-

~10-15 ppm: C3 and C4 methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

-

~3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with the N-H stretch.

-

~3200-3400 cm⁻¹: N-H stretching of the pyrrole ring.

-

~1650-1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1500-1600 cm⁻¹: C=C stretching of the pyrrole ring.

-

~2800-3000 cm⁻¹: C-H stretching of the methyl groups.

Applications in Drug Development

The pyrrole scaffold is a cornerstone in the development of new pharmaceuticals. This compound serves as a valuable building block for accessing a diverse range of bioactive molecules.

Kinase Inhibitors in Oncology

A prominent application of pyrrole derivatives is in the development of protein kinase inhibitors for cancer therapy. For instance, derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[8] The substitution pattern of this compound provides a different vector space for derivatization, potentially leading to novel kinase inhibitors with improved selectivity and potency.

Caption: Mechanism of action of pyrrole-based VEGFR-2 inhibitors.

Anti-inflammatory and Antimicrobial Agents

Derivatives of substituted pyrroles have demonstrated significant anti-inflammatory and antimicrobial activities.[3] The carboxylic acid functionality of this compound can be readily converted to amides and other derivatives, which have been shown to possess potent biological activity. This makes the title compound a valuable starting material for the synthesis of new libraries of compounds for screening against various inflammatory and infectious disease targets.

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its straightforward synthesis, combined with the proven biological relevance of the pyrrole scaffold, makes it an attractive starting point for the design of novel therapeutic agents. This technical guide provides researchers with the essential information needed to synthesize, characterize, and strategically utilize this compound in their quest for new medicines. The continued exploration of derivatives of this compound holds significant promise for the future of medicinal chemistry.

References

-

Davenport Chemical Laboratories, Department of Chemistry, University of Toronto. (2009, August 26). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]

-

Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032–1037. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. PubChem. [Link]

-

Cheng, X., Wang, J., Tang, K., Liu, Y., & Liu, C. (2010). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: insights from cluster-continuum model calculations. Chemical Physics Letters, 496(1-3), 36–41. [Link]

-

Organic Syntheses. (n.d.). 2,4-Dimethyl-3,5-dicarbethoxypyrrole. [Link]

-

Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST WebBook. [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

Lu, G. F., Lin, W. S., Zhu, W. H., & Ou, Z. P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Singh, R., Kaur, H., & Kumar, V. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 353(12), e2000213. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxylic acid. PubChem. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

-

Sarg, M. T., El-Sayed, M. A., El-Kerdawy, M. M., & El-Ashry, E. S. H. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open Journal of Medicinal Chemistry, 5(4), 49-96. [Link]

-

Li, Y., Shi, X., Xie, N., Zhao, Y., & Li, S. (2013). 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors. MedChemComm, 4(2), 367-370. [Link]

-

Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(23), 7356. [Link]

-

Wang, J.-B., Zong, Q.-S., Shen, J.-J., Bi, C., & Wu, C.-J. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 85-89. [Link]

-

Tzani, A., Moutevelis-Minakakis, P., & Kourounakis, A. P. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8031. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. PubChem. [Link]

-

Bhosale, J. D., Bendre, R. S., Jadhav, G. P., & Dabur, R. (2018). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Organic Synthesis, 15(6), 769-781. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 353(12), e2000213. [Link]

-

Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester. PubChem. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(CARBOXYMETHYL)-1,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLIC ACID. [Link]

-

Zych, A., & Dołęga, A. (2020). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry, 2020(31), 4945-4950. [Link]

-

Chemical Synthesis Database. (n.d.). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

-

Ciesielski, A., & Spaczyńska, E. (2020). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 25(23), 5636. [Link]

-

El-Sayed, G. A. A., & El-Gazzar, A. R. B. A. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]

-

Khalaf, A. I., et al. (2004). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Crystal Structure Communications, 60(12), o854-o857. [Link]

-

Unciti-Broceta, A., et al. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current Topics in Medicinal Chemistry, 16(22), 2410-2421. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(23), 7858. [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester - Optional[13C NMR]. [Link]

-

SpectraBase. (n.d.). 1h-Pyrrole-3,4-diacetic acid, 2-acetoxymethyl-5-methoxycarbonyl-, dimethyl ester - Optional[MS (GC)]. [Link]

-

SpectraBase. (n.d.). Pyrrole-2-carboxylic acid - Optional[13C NMR]. [Link]

-

BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. [Link]

-

Ciesielska, A., et al. (2022). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2022(2), M1373. [Link]

Sources

- 1. This compound | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 8. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

This guide provides a comprehensive walkthrough of the analytical methodologies and interpretive reasoning required for the complete structure elucidation of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques to explain the causal links behind experimental choices and data interpretation, ensuring a robust and self-validating approach to structural confirmation.

Introduction

This compound, with the chemical formula C₇H₉NO₂, is a substituted pyrrole derivative.[1] The pyrrole ring is a fundamental heterocyclic motif present in numerous natural products and pharmacologically active compounds.[2] The specific substitution pattern of methyl and carboxylic acid groups on the pyrrole core dictates its chemical reactivity and potential biological interactions, making unambiguous structural confirmation a critical step in any research or development endeavor. This guide will detail a multi-technique approach, integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a cohesive and definitive structural assignment.

Molecular Blueprint: Insights from Mass Spectrometry

Mass spectrometry (MS) provides the foundational data point for any structure elucidation: the molecular weight of the analyte. For this compound, the expected nominal mass is 139 amu.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation: Decoding the Fragmentation Pattern

The mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak ([M]⁺) at m/z 139. The fragmentation pattern provides clues to the molecule's structure. Key expected fragments include:

| m/z | Proposed Fragment | Structural Inference |

| 139 | [C₇H₉NO₂]⁺ | Molecular Ion |

| 121 | [M - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 93 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

This fragmentation pattern strongly suggests the presence of a carboxylic acid moiety. The initial loss of water is a common fragmentation pathway for carboxylic acids, and the subsequent loss of the entire carboxyl group further supports this assignment.

Probing Functional Groups: The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: An infrared beam is passed through the crystal in such a way that it interacts with the sample. The detector measures the absorption of infrared radiation at different wavenumbers.

-

Data Acquisition: The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation: Assigning Key Vibrational Modes

The IR spectrum of this compound is expected to display several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3300 (broad) | O-H stretch | Carboxylic acid |

| ~2950-2850 | C-H stretch | Methyl groups |

| ~1680 | C=O stretch | Carboxylic acid (conjugated) |

| ~1550 | N-H bend | Pyrrole ring |

| ~1450 | C-H bend | Methyl groups |

The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[3] The position of the C=O stretch, slightly lowered from the typical ~1710 cm⁻¹ for a saturated carboxylic acid, indicates conjugation with the pyrrole ring.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to avoid solvent signals in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and transformed into a spectrum.

-

Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) are analyzed to determine the structure.

¹H NMR Data Interpretation: Unraveling Proton Environments

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.[4] |

| ~11.5 | Singlet | 1H | N-H | The N-H proton of the pyrrole ring is also a singlet and appears downfield. |

| ~6.8 | Singlet | 1H | H-5 | The single proton on the pyrrole ring is expected to be a singlet due to the absence of adjacent protons. |

| ~2.2 | Singlet | 3H | C4-CH₃ | The methyl group at the 4-position is a singlet. |

| ~2.1 | Singlet | 3H | C3-CH₃ | The methyl group at the 3-position is a singlet. |

The absence of any splitting in the signals for the methyl groups and the pyrrole ring proton is a key indicator of their positions on the ring, where they are not adjacent to any other protons.

¹³C NMR Data Interpretation: Visualizing the Carbon Skeleton

The predicted ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid appears in the characteristic downfield region for carboxylic acids.[4] |

| ~130 | C-2 | The carbon atom attached to the carboxylic acid group is deshielded. |

| ~125 | C-4 | A quaternary carbon of the pyrrole ring. |

| ~120 | C-3 | A quaternary carbon of the pyrrole ring. |

| ~115 | C-5 | The carbon atom bearing the single proton. |

| ~12 | C4-CH₃ | The methyl carbon at the 4-position. |

| ~10 | C3-CH₃ | The methyl carbon at the 3-position. |

The combination of ¹H and ¹³C NMR data allows for the unambiguous assembly of the molecular structure.

The Definitive Proof: The (Anticipated) Role of X-ray Crystallography

Hypothetical Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound would be grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity established by NMR and MS.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the structure elucidation of this compound, emphasizing the interplay between different analytical techniques.

Caption: Logical workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies the key functional groups, and nuclear magnetic resonance spectroscopy provides the detailed atomic connectivity. While direct crystallographic evidence for the carboxylic acid is pending in the public domain, the comprehensive spectroscopic data, supported by data from closely related analogs, allows for a confident and unambiguous assignment of its structure. This multi-faceted, self-validating approach is fundamental to ensuring the scientific integrity of research and development involving novel chemical entities.

References

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

PubChem. (n.d.). Methyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3535-3549.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006875). Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

- Bharathi, A. K., Jeyaseelan, S. C., Hussain, S., & Benial, A. M. F. (2022). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Journal of Molecular Structure, 1264, 133243.

- Stradiotto, M., et al. (2022). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2022(4), M1486.

- Nikolova, S., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6529.

-

PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

- Zeng, Y.-F., et al. (2007). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3581.

- Bhosale, J. D., et al. (2025).

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

- Bhosale, J. D., et al. (2025).

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the pyrrole scaffold is of particular interest due to its prevalence in a wide array of pharmacologically active molecules.[1] 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole, serves as a valuable building block in organic synthesis. An in-depth understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While complete, experimentally verified spectra for this specific molecule are not publicly available in comprehensive databases, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive, and instructional overview.

Molecular Structure and its Spectroscopic Implications

The foundational step in interpreting any spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a five-membered aromatic pyrrole ring, a carboxylic acid group at the C2 position, and two methyl groups at the C3 and C4 positions.

Molecular Structure of this compound

Caption: Chemical structure of this compound with atom numbering.

The key structural features that will dictate the spectroscopic output are:

-

The Pyrrole Ring: An electron-rich aromatic system. The nitrogen heteroatom and the substituents will influence the chemical environment of the ring's protons and carbons.

-

The Carboxylic Acid Group: This electron-withdrawing group will significantly deshield the adjacent positions on the pyrrole ring. Its characteristic O-H and C=O bonds will be prominent in the IR spectrum. The acidic proton is also observable in the ¹H NMR spectrum.

-

The Methyl Groups: These electron-donating groups will shield the positions they are attached to. They will give rise to characteristic signals in the ¹H and ¹³C NMR spectra.

-

The N-H Proton: The proton on the nitrogen atom of the pyrrole ring will have a distinct chemical shift in the ¹H NMR spectrum and a characteristic stretching vibration in the IR spectrum.

-

The C5-H Proton: The sole proton directly attached to the pyrrole ring will exhibit a unique chemical shift and coupling patterns in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

¹H NMR Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet.[3] |

| ~11.0 - 12.0 | broad singlet | 1H | N-H | The N-H proton of the pyrrole ring is also deshielded and will appear as a broad singlet. |

| ~6.5 - 7.0 | singlet | 1H | H-5 | This is the only proton on the pyrrole ring. The electron-withdrawing carboxylic acid group at C2 will deshield this proton. It is expected to be a singlet due to the absence of adjacent protons. |

| ~2.2 | singlet | 3H | C4-CH₃ | The methyl group at the C4 position. |

| ~2.1 | singlet | 3H | C3-CH₃ | The methyl group at the C3 position. The proximity to the electron-withdrawing carboxylic acid group may cause a slight downfield shift compared to the C4-methyl group. |

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a standard pulse program for ¹H acquisition.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the resulting spectrum to determine the relative number of protons for each signal.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[3]

-

¹H NMR Spectral Assignment Workflow

Caption: A logical workflow for assigning the predicted ¹H NMR signals.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this region.[3] |

| ~130 | C-2 | The carbon atom attached to the carboxylic acid group will be deshielded. |

| ~125 | C-5 | The carbon atom bearing the only ring proton. |

| ~118 | C-3 | The carbon atom attached to a methyl group. |

| ~115 | C-4 | The carbon atom attached to a methyl group. |

| ~12 | C4-CH₃ | The methyl carbon at the C4 position. |

| ~11 | C3-CH₃ | The methyl carbon at the C3 position. |

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Switch the NMR probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse program to obtain a spectrum with singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

Data Acquisition:

-

¹³C NMR is less sensitive than ¹H NMR, so a larger number of scans will be required.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3400 | Medium | N-H stretch | The N-H stretching vibration of the pyrrole ring is expected in this region.[4] |

| 2500-3300 | Broad | O-H stretch | The O-H stretch of the carboxylic acid will appear as a very broad band, often overlapping with the C-H stretching region. |

| ~1680 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid is a strong and characteristic absorption. |

| ~1600 | Medium | C=C stretch (ring) | Aromatic C=C stretching vibrations of the pyrrole ring. |

| ~1450 & ~1375 | Medium | C-H bend (methyl) | Bending vibrations of the methyl groups. |

| ~1200-1300 | Strong | C-O stretch | The C-O stretching vibration of the carboxylic acid. |

| ~900-950 | Medium | O-H bend (out-of-plane) | Out-of-plane bending of the carboxylic acid O-H group. |

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Expected Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of this compound (C₇H₉NO₂) is approximately 139.15 g/mol .[5] A peak at m/z = 139 is expected, corresponding to the molecular ion.

-

Key Fragmentation Patterns: Under electron ionization, the molecular ion can fragment in predictable ways.

-

Loss of -OH (M-17): A peak at m/z = 122, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH (M-45): A significant peak at m/z = 94, corresponding to the loss of the entire carboxylic acid group, leaving the 3,4-dimethylpyrrole radical cation.[6]

-

Decarboxylation (Loss of CO₂): A peak at m/z = 95, from the loss of carbon dioxide.

-

Mass Spectrometry Data Summary

| m/z | Predicted Fragment |

| 139 | [M]⁺ |

| 122 | [M - OH]⁺ |

| 95 | [M - CO₂]⁺ |

| 94 | [M - COOH]⁺ |

Experimental Protocol: Acquiring a Mass Spectrum (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrument Setup:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

The GC will separate the sample from any impurities before it enters the mass spectrometer.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

The mass spectrometer will record the mass spectra of the components as they elute from the GC column.

-

-

Data Analysis:

-

Analyze the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the interplay between the molecule's structure and its spectroscopic output, researchers can confidently approach the characterization of this and related compounds. The provided protocols offer a starting point for the experimental acquisition of high-quality data. The synthesis of these spectroscopic predictions with experimental data will provide the ultimate confirmation of the structure and purity of this compound, a valuable endeavor for any professional in the fields of chemical synthesis and drug development.

References

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3535-3549.

- Bhosale, J. D., Bendre, R. S., Jadhav, G., & Dabur, R. (2025).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR spectrum [chemicalbook.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H9NO2 | CID 587210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the ¹³C NMR Spectroscopy of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

Introduction: The Role of NMR in Heterocyclic Drug Development

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining the molecular structure of organic compounds in solution. For researchers engaged in the synthesis and characterization of heterocyclic compounds, such as pyrrole derivatives, NMR is an indispensable tool. Pyrrole cores are prevalent in a vast array of pharmacologically active molecules and natural products. Understanding the substitution patterns on the pyrrole ring is critical to modulating their biological activity. This in-depth guide focuses on the ¹³C NMR spectroscopy of a specific substituted pyrrole, 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid, providing a detailed analysis of its predicted spectrum, the underlying principles of substituent effects, and a robust experimental protocol for its acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR for the structural verification of complex organic molecules.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift of a given carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like pyrrole, the electron density at each carbon is influenced by the nitrogen heteroatom and any substituents on the ring. The ¹³C NMR spectrum of this compound is predicted by considering the additive effects of the methyl and carboxylic acid substituents on the parent pyrrole ring.

The pyrrole ring itself exhibits two distinct carbon signals in its ¹³C NMR spectrum: one for the α-carbons (C2 and C5) and another for the β-carbons (C3 and C4). The α-carbons are more deshielded (appear at a higher chemical shift) due to their proximity to the electronegative nitrogen atom.

The introduction of substituents disrupts this symmetry and alters the chemical shifts of the ring carbons through a combination of inductive and resonance effects:

-

Carboxylic Acid Group (-COOH) at C2: This is an electron-withdrawing group. Inductively, the electronegative oxygen atoms pull electron density away from C2, causing a significant downfield shift. Through resonance, the carbonyl group can withdraw electron density from the pyrrole ring, further deshielding the ring carbons, particularly C3 and C5.

-

Methyl Groups (-CH₃) at C3 and C4: Methyl groups are weakly electron-donating through an inductive effect. This increases the electron density at the carbons to which they are attached (C3 and C4), leading to an upfield shift (shielding).

Based on these principles and analysis of substituent chemical shift (SCS) data for substituted pyrroles, we can predict the approximate chemical shifts for each carbon in this compound.[1]

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~130-135 | Attached to the electron-withdrawing carboxylic acid group, resulting in a downfield shift. |

| C3 | ~115-120 | Attached to a methyl group (shielding) but adjacent to the deshielded C2. |

| C4 | ~110-115 | Attached to a methyl group (shielding). |

| C5 | ~120-125 | Influenced by the electron-withdrawing effect of the C2-carboxylic acid group through the π-system. |

| -COOH | ~160-165 | Typical range for a carboxylic acid carbonyl carbon attached to an aromatic ring.[2][3] |

| 3-CH₃ | ~10-15 | Typical range for a methyl group on an aromatic ring. |

| 4-CH₃ | ~10-15 | Typical range for a methyl group on an aromatic ring. |

Experimental Protocol for ¹³C NMR Acquisition

Obtaining a high-quality ¹³C NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines a self-validating system for the acquisition of the ¹³C NMR spectrum of this compound.

Sample Preparation

-

Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to form hydrogen bonds, which helps in solubilization and provides a distinct, sharp signal for the acidic proton in ¹H NMR, aiding in comprehensive analysis. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent is recommended. This higher concentration compared to ¹H NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.

-

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

-

Experiment: ¹³C{¹H} (proton-decoupled) experiment.

-

Solvent: Set the correct deuterated solvent for the lock system (e.g., DMSO-d₆).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 240 ppm (e.g., from -20 to 220 ppm) to ensure all carbon signals, including the carbonyl and methyl carbons, are observed.

-

Number of Scans (NS): Start with 1024 scans. This number can be increased to improve the signal-to-noise ratio, especially for the quaternary carbons (C2, C3, and C4) which typically have longer relaxation times and weaker signals.

-

Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary to accurately integrate quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

-

Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Data Interpretation and Structural Verification

A successful ¹³C NMR spectrum of this compound should exhibit seven distinct signals corresponding to the seven unique carbon atoms in the molecule.

-

Quaternary Carbons: The signals for C2, C3, and C4 are expected to be of lower intensity compared to the protonated C5 and the methyl carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

-

DEPT Experiments: To definitively assign the signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are highly recommended.

-

DEPT-90: Will only show the CH signal (C5).

-

DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (none in this molecule).

-

This information, combined with the predicted chemical shifts, allows for unambiguous assignment of all carbon signals.

-

Visualizing Molecular Structure and Substituent Effects

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and the electronic effects of the substituents.

Figure 1. Molecular structure and substituent effects.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint for its structural verification. By understanding the fundamental principles of substituent effects, a highly accurate prediction of the spectrum can be made. This theoretical understanding, coupled with a robust experimental protocol, provides researchers with a reliable methodology for the characterization of this and other similarly substituted pyrrole derivatives. The use of advanced NMR techniques, such as DEPT, further solidifies the structural assignment, ensuring the scientific integrity of the data. This guide provides a comprehensive framework for the application of ¹³C NMR spectroscopy in the rigorous analysis of complex heterocyclic molecules, a critical step in the advancement of drug discovery and development.

References

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547. [Link]

-